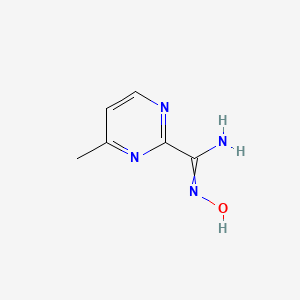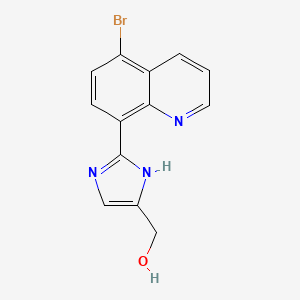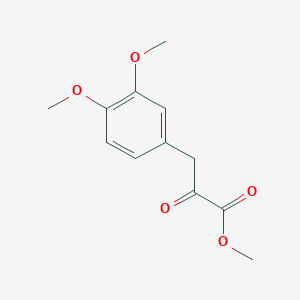![molecular formula C16H17BrN4O2 B13684727 N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) attached to two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-bromoethyl)aniline under controlled conditions to yield the target compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The diazenyl group can be reduced to form corresponding hydrazine derivatives.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo isomerization, leading to changes in the compound’s conformation and its ability to bind to specific targets. This can result in the modulation of various biochemical pathways, influencing cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-nitrophenylazo)aniline: Similar in structure but lacks the bromoethyl and ethyl groups.
N-(p-Nitrophenethyl)aniline: Contains a nitrophenyl group but differs in the positioning of the substituents.
Uniqueness
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is unique due to the presence of both bromoethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological targets make it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H17BrN4O2 |
|---|---|
Peso molecular |
377.24 g/mol |
Nombre IUPAC |
N-(2-bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17BrN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
Clave InChI |
CKHNMQGWFJTOFK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCBr)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)

![tert-butyl 1,1-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13684682.png)


![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)






